molecular formula C22H22FNO3 B11403787 6-ethyl-3-[2-(2-fluorophenyl)ethyl]-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

6-ethyl-3-[2-(2-fluorophenyl)ethyl]-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11403787
M. Wt: 367.4 g/mol
InChI Key: JRLFROXGZLGECG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-ETHYL-3-[2-(2-FLUOROPHENYL)ETHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of 3-oxopentanoic acid methyl ester with 3-hydroxyacetophenone, followed by cyclization and functional group modifications to introduce the fluorophenyl and ethyl groups . The overall yield of this synthetic route is approximately 32% . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and scalability.

Chemical Reactions Analysis

6-ETHYL-3-[2-(2-FLUOROPHENYL)ETHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE undergoes various chemical reactions, including:

Scientific Research Applications

6-ETHYL-3-[2-(2-FLUOROPHENYL)ETHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-ETHYL-3-[2-(2-FLUOROPHENYL)ETHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist of certain receptors, modulating their activity and leading to various biological effects. The compound’s fluorophenyl and ethyl groups play a crucial role in its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar compounds to 6-ETHYL-3-[2-(2-FLUOROPHENYL)ETHYL]-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE include other chromeno[6,7-e][1,3]oxazin derivatives and fluorophenyl-containing compounds. These compounds share structural similarities but may differ in their biological activities and applications. For example:

Properties

Molecular Formula

C22H22FNO3

Molecular Weight

367.4 g/mol

IUPAC Name

6-ethyl-3-[2-(2-fluorophenyl)ethyl]-10-methyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C22H22FNO3/c1-3-15-11-20(25)27-22-14(2)21-17(10-18(15)22)12-24(13-26-21)9-8-16-6-4-5-7-19(16)23/h4-7,10-11H,3,8-9,12-13H2,1-2H3

InChI Key

JRLFROXGZLGECG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CCC4=CC=CC=C4F

Origin of Product

United States

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